molecular formula C16H23N3O2 B3007668 (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 2309552-78-9

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B3007668
CAS No.: 2309552-78-9
M. Wt: 289.379
InChI Key: ASYBAFMKUDLWFQ-UHFFFAOYSA-N
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Description

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone (CAS 2309552-78-9) is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.37 g/mol. This molecule features a piperidine scaffold substituted with a 3-methoxypyrrolidine group and a nicotinoyl (pyridin-3-yl) methanone moiety, a structure of high interest in modern CNS drug discovery . Compounds with similar piperidine and pyrrolidine motifs are frequently investigated as key pharmacophores for targeting G protein-coupled receptors (GPCRs) in the central nervous system . The distinct three-dimensional structure of this compound makes it a valuable intermediate for researchers designing and synthesizing novel ligands for neurological and psychiatric disorders. Its physicochemical properties suggest potential applicability in developing therapies that require blood-brain barrier penetration . This product is intended for research purposes as a building block or reference standard in medicinal chemistry and pharmacology. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-21-15-6-10-19(12-15)14-4-8-18(9-5-14)16(20)13-3-2-7-17-11-13/h2-3,7,11,14-15H,4-6,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYBAFMKUDLWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the 3-methoxypyrrolidine ring. This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Formation of the Piperidine Ring: The next step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions.

    Coupling of Rings: The pyrrolidine and piperidine rings are then coupled together using a suitable coupling agent.

    Introduction of the Pyridine Ring:

Industrial Production Methods

Industrial production of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Research Applications

The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions:

  • Synthesis of Novel Compounds: The unique structure allows it to be a precursor for synthesizing other heterocyclic compounds.
  • Reactivity Studies: It undergoes oxidation, reduction, and substitution reactions, making it a valuable subject for studying reaction mechanisms and pathways.

Biological Research Applications

Research into the biological activities of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone has revealed several potential therapeutic applications:

  • Enzyme Interaction Studies: The compound is investigated for its interactions with various enzymes and receptors, particularly in the context of immune response modulation.
  • Therapeutic Potential: Preliminary studies suggest it may have applications in treating autoimmune diseases and chronic inflammatory disorders .

Medicinal Chemistry Applications

The medicinal properties of this compound are under exploration, particularly regarding its mechanism of action:

  • Inhibition of Toll-like Receptors: It is proposed that the compound may act as an inhibitor of toll-like receptors (TLRs), which are crucial in the immune system's response to pathogens. This inhibition could lead to therapeutic benefits in conditions characterized by excessive inflammation.
  • Potential Antitumor Activity: Variants of this compound have shown promise in antitumor activity, making it a candidate for further development in cancer therapy .

Industrial Applications

In addition to its research applications, (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone is also explored for its utility in industrial processes:

  • Material Development: The compound's unique chemical properties may facilitate the creation of new materials with specific functionalities.
  • Chemical Processes: Its role as a reagent or catalyst in various chemical reactions can enhance efficiency and yield in industrial applications.

Mechanism of Action

The mechanism of action of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of toll-like receptors, which play a role in the immune response . The compound’s structure allows it to bind to these receptors and modulate their activity, thereby exerting its effects on cellular pathways involved in inflammation and immune regulation.

Comparison with Similar Compounds

Table 1: Key Properties of Analogs vs. Target Compound

Compound Name Molecular Formula Molecular Weight Key Substituents logP Polar Surface Area (Ų) Notable Features
Target: (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone C16H23N3O2* ~305.39* 3-Methoxy-pyrrolidine, pyridin-3-yl ~1.5† ~40† Enhanced lipophilicity from methoxy
[4-(3-Aminomethyl-phenyl)-piperidin-1-yl]-(5-phenethyl-pyridin-3-yl)-methanone C26H29N3O 399.54 Phenethyl, aminomethyl, pyridin-3-yl N/A N/A High molecular weight; aromatic extension
(morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone C15H21N3O2 275.35 Morpholine, piperidine, pyridin-3-yl 1.48 37.23 Balanced logP; moderate polarity
(4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone C12H17N3O 219.29 Aminomethyl, pyridin-3-yl N/A N/A Small size; primary amine for solubility
(4-(5-Cyclopropyl-oxadiazol-2-yl)piperidin-1-yl)(2-methyl-imidazo-pyridin-3-yl)methanone C20H20N6O2 376.42 Oxadiazole, imidazopyridine N/A N/A Heterocyclic diversity; planar motifs

*Estimated based on structural analysis. †Predicted using analog data.

Substituent-Driven Differences

Lipophilicity: The target compound’s 3-methoxypyrrolidine group likely increases lipophilicity compared to the aminomethyl-substituted analog () but less than the phenethyl-containing compound (). Morpholine () has lower logP (1.48) due to its oxygen-rich ring, whereas the methoxy group in the target may balance lipophilicity and membrane permeability.

The aminomethyl group () introduces a hydrogen bond donor, enhancing aqueous solubility.

Steric Effects :

  • The phenethyl group in adds bulk, likely favoring interactions with hydrophobic pockets in enzymes or receptors. In contrast, the target compound’s 3-methoxypyrrolidine provides a compact, chiral substituent that may improve selectivity.

Pharmacological Implications

  • Kinase Inhibition: Pyridin-3-yl methanones are common in kinase inhibitors (e.g., c-Met, ALK).
  • CNS Penetration : The moderate logP (~1.5) and polar surface area (~40 Ų) inferred from analogs (e.g., ) suggest possible blood-brain barrier permeability, relevant for neurotherapeutic applications.

Biological Activity

The compound (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone , with the CAS number 2309552-78-9 , is a synthetic organic compound notable for its unique structural features, including pyrrolidine, piperidine, and pyridine rings. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₆H₂₃N₃O₂
Molecular Weight289.37 g/mol
CAS Number2309552-78-9

The compound's structure contributes to its interaction with biological targets, which may lead to various pharmacological effects.

Research indicates that (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone may function as an inhibitor of toll-like receptors (TLRs), which are crucial in the immune response. This inhibition can modulate inflammatory pathways and potentially reduce autoimmune reactions.

Antifungal Activity

A study focusing on related piperidine derivatives highlighted their antifungal properties against Candida auris, a pathogenic fungus resistant to many antifungal agents. The derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL. The mechanism involved disruption of the fungal plasma membrane and induction of apoptosis in fungal cells .

Antitumor Potential

The compound's structural similarity to other biologically active piperidine derivatives suggests potential antitumor activity. Research has shown that certain piperidine compounds can induce apoptosis in various cancer cell lines, potentially making them candidates for cancer therapy .

Neuroprotective Effects

Piperidine-based compounds have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's disease .

Synthesis and Biological Testing

The synthesis of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions, including the formation of the pyrrolidine and piperidine rings followed by coupling with the pyridine moiety.

In vitro studies have shown that compounds with similar scaffolds can effectively induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives tested against C. auris not only inhibited fungal growth but also caused significant morphological changes indicative of cell death .

Comparative Analysis with Similar Compounds

Compound NameStructure VariantsBiological Activity
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-2-yl)methanoneDifferent position of pyridine ringAntifungal
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyrimidin-3-yl)methanoneSubstitution of pyridine with pyrimidineAntitumor

These comparisons illustrate the importance of structural variations in determining biological activity.

Q & A

Basic Research Questions

What are the critical safety considerations for handling (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone in laboratory settings?

Methodological Answer:

  • Hazard Identification : While direct data for this compound is limited, structurally analogous piperidine-pyrrolidine hybrids (e.g., CAS 1146080-82-1) exhibit acute toxicity via inhalation, skin contact, or ingestion, requiring immediate medical intervention for symptoms like respiratory irritation or skin inflammation .
  • Handling Protocols : Use fume hoods (ventilation > 12 air changes/hour), wear nitrile gloves (≥0.11 mm thickness), and safety goggles. Avoid dust generation during weighing .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition into nitrogen oxides .

What synthetic routes are reported for piperidine-pyrrolidine hybrid compounds like this target molecule?

Methodological Answer:

  • Key Steps : (1) Amide coupling between substituted piperidines and pyridine-3-carboxylic acid derivatives; (2) Methoxy group introduction via nucleophilic substitution (e.g., using methyl iodide/K₂CO₃ in DMF).
  • Example : A structurally similar compound, (4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone, was synthesized via a two-step alkylation-amination sequence with 65–78% yield .
  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization from ethanol .

How does the stability of this compound influence experimental design?

Methodological Answer:

  • Chemical Stability : Piperidine derivatives degrade under prolonged exposure to light or moisture, forming byproducts like carbon/nitrogen oxides. Stability studies (e.g., TGA/DSC) recommend storage under inert gas (N₂/Ar) .
  • Experimental Design : Conduct reactions under nitrogen atmosphere. Pre-dry solvents (e.g., molecular sieves for THF) and monitor reactions via LC-MS to detect decomposition .

Advanced Research Questions

How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound?

Methodological Answer:

  • Data Validation : Cross-reference experimental measurements (e.g., shake-flask method for logP) with computational tools (ADMET Predictor™, SwissADME). For example, pyridine-piperidine hybrids often show logP ~2.5–3.5, but batch-specific impurities (e.g., residual DMF) may alter results .
  • Contradiction Resolution : If solubility in water is <1 mg/mL (common for similar analogs), use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays. Validate via NMR to confirm compound integrity .

What strategies mitigate conflicting toxicity data in preclinical studies?

Methodological Answer:

  • Toxicological Profiling : Use tiered testing: (1) Ames test (bacterial mutagenicity), (2) zebrafish embryo toxicity (LC₅₀), (3) murine hepatocyte viability (MTT assay). For example, pyrrolidine analogs showed hepatotoxicity at >100 µM .
  • Data Normalization : Account for batch-to-batch variability (e.g., residual Pd in Suzuki couplings) via ICP-MS analysis. Toxicity thresholds should be adjusted based on purity (>95% by HPLC) .

How does the methoxy group at the pyrrolidine-3-position affect target binding in enzyme inhibition assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : The methoxy group enhances steric bulk and hydrogen-bonding potential. Docking studies (AutoDock Vina) suggest a 1.5–2.0 kcal/mol improvement in binding affinity for kinases (e.g., PI3Kγ) compared to non-methoxy analogs .
  • Experimental Validation : Synthesize methoxy-deleted analogs and compare IC₅₀ values in enzyme assays (e.g., fluorescence polarization). A 3-methoxy analog showed 10-fold lower IC₅₀ against PDE10A .

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